ethyl 3-(1,3-benzothiazol-2-yl)-7-[(4-chlorobutanoyl)oxy]-4-oxo-4H-chromene-2-carboxylate
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Overview
Description
Ethyl 3-(1,3-benzothiazol-2-yl)-7-[(4-chlorobutanoyl)oxy]-4-oxo-4H-chromene-2-carboxylate is a complex organic compound that features a benzothiazole moiety, a chromene core, and a chlorobutanoyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(1,3-benzothiazol-2-yl)-7-[(4-chlorobutanoyl)oxy]-4-oxo-4H-chromene-2-carboxylate typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Benzothiazole Moiety: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.
Synthesis of the Chromene Core: The chromene core is often synthesized via the Pechmann condensation, which involves the reaction of a phenol with a β-keto ester in the presence of an acid catalyst.
Esterification: The chromene derivative is then esterified with 4-chlorobutanoyl chloride in the presence of a base such as pyridine to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(1,3-benzothiazol-2-yl)-7-[(4-chlorobutanoyl)oxy]-4-oxo-4H-chromene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or to reduce double bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like triethylamine.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols.
Scientific Research Applications
Ethyl 3-(1,3-benzothiazol-2-yl)-7-[(4-chlorobutanoyl)oxy]-4-oxo-4H-chromene-2-carboxylate has several applications in scientific research:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.
Organic Synthesis: It can be used as an intermediate in the synthesis of more complex molecules.
Material Science: The compound’s properties may be exploited in the development of new materials with specific electronic or optical characteristics.
Mechanism of Action
The mechanism of action of ethyl 3-(1,3-benzothiazol-2-yl)-7-[(4-chlorobutanoyl)oxy]-4-oxo-4H-chromene-2-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The benzothiazole moiety is known to interact with various biological targets, potentially inhibiting enzyme activity or modulating receptor function. The chromene core may also contribute to the compound’s biological activity by interacting with different molecular pathways.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Ethyl 3-(1,3-benzothiazol-2-yl)-7-[(4-chlorobutanoyl)oxy]-4-oxo-4H-chromene-2-carboxylate is unique due to the combination of its benzothiazole and chromene moieties, along with the chlorobutanoyl ester group. This combination of functional groups provides a distinct set of chemical and biological properties that are not found in simpler benzothiazole or chromene derivatives.
Properties
IUPAC Name |
ethyl 3-(1,3-benzothiazol-2-yl)-7-(4-chlorobutanoyloxy)-4-oxochromene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18ClNO6S/c1-2-29-23(28)21-19(22-25-15-6-3-4-7-17(15)32-22)20(27)14-10-9-13(12-16(14)31-21)30-18(26)8-5-11-24/h3-4,6-7,9-10,12H,2,5,8,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSAANJSUQONBJL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=O)C2=C(O1)C=C(C=C2)OC(=O)CCCCl)C3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18ClNO6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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